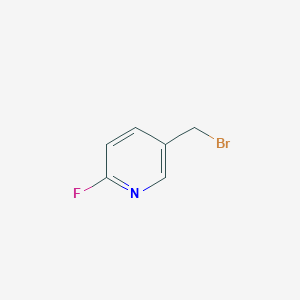

5-(Bromomethyl)-2-fluoropyridine

Beschreibung

Significance of Halogenated Pyridines in Synthetic Organic Chemistry

The introduction of halogen atoms onto the pyridine (B92270) ring dramatically expands its synthetic utility. Halopyridines are crucial intermediates and building blocks for creating a wide array of complex molecules, including pharmaceuticals, agrochemicals, and specialized ligands for metal catalysis. researchgate.netnih.gov The nature and position of the halogen substituent dictate the reactivity of the pyridine ring. For instance, a fluorine atom often facilitates nucleophilic aromatic substitution, whereas bromine and iodine are more amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. ossila.comsigmaaldrich.com

This differential reactivity allows for selective and stepwise functionalization of the pyridine core, providing a powerful strategy for constructing intricate molecular architectures. ossila.com The development of regioselective halogenation methods for pyridine and its derivatives remains an active and important area of research, as it provides access to specific isomers that are otherwise difficult to obtain. researchgate.netnih.gov

Contextualizing 5-(Bromomethyl)-2-fluoropyridine within Contemporary Chemical Sciences

This compound is a di-halogenated pyridine derivative that embodies the synthetic potential of this compound class. It features two distinct reactive sites: a bromomethyl group and a fluorine atom attached to the pyridine ring. The bromomethyl group (-CH₂Br) is a potent electrophile, readily participating in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds. Simultaneously, the fluorine atom at the 2-position influences the electronic character of the ring and can serve as a handle for other transformations, while also potentially enhancing the metabolic stability and bioavailability of derivative molecules.

This dual reactivity makes this compound a valuable and versatile building block in synthetic chemistry. It is particularly noted for its application in medicinal chemistry as a precursor for compounds targeting a range of diseases.

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 105827-74-5 |

| Molecular Formula | C₆H₅BrFN |

| Molecular Weight | 190.01 g/mol |

| SMILES Code | FC1=NC=C(CBr)C=C1 |

| Storage | Inert atmosphere, store in freezer, under -20°C |

| Table 1: Physicochemical Properties of this compound. bldpharm.com |

Scope and Research Imperatives for this compound

The primary research focus for this compound lies in its application as a key intermediate in the synthesis of high-value organic molecules. Its structural attributes are particularly sought after in the field of drug discovery.

Key Research Areas:

Medicinal Chemistry: The compound serves as a crucial starting material for the synthesis of novel pharmaceutical agents. Research has demonstrated that derivatives of this compound exhibit significant biological activity. For instance, its hydrobromide salt has been used to develop compounds with potent cytotoxic effects against cancer cell lines and antibacterial activity against Gram-positive bacteria.

Novel Synthetic Methodologies: There is continued interest in developing more efficient and selective methods to utilize both the bromomethyl and fluoro-substituted sites on the molecule. This includes exploring its utility in multi-component reactions and complex cascade sequences to rapidly build molecular complexity.

Materials Science: While less explored for this specific isomer, related halogenated pyridines have found use as building blocks for organic light-emitting diode (OLED) materials. ossila.com The electron-deficient nature of the fluoropyridine ring suggests potential applications for this compound derivatives in the design of new functional organic materials.

The versatility of this compound ensures its continued importance in synthetic programs aimed at discovering new therapeutics and advanced materials.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(bromomethyl)-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJPAAPIEURDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622024 | |

| Record name | 5-(Bromomethyl)-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105827-74-5 | |

| Record name | 5-(Bromomethyl)-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Bromomethyl)-2-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromomethyl 2 Fluoropyridine

Established Synthetic Routes to 5-(Bromomethyl)-2-fluoropyridine

Traditional methods for synthesizing this compound rely on robust and well-understood reactions, including radical bromination and the interconversion of functional groups.

A primary and direct method for the synthesis of this compound is the radical bromination of 2-Fluoro-5-methylpyridine (B1304807). This reaction specifically targets the methyl group for halogenation. The most common reagent for this transformation is N-Bromosuccinimide (NBS), often used in conjunction with a radical initiator. google.com

The mechanism proceeds via a free-radical chain reaction, which can be divided into three stages: initiation, propagation, and termination. youtube.com

Initiation: The reaction is typically initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or exposure to UV light. google.comyoutube.com This generates initial radicals.

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 2-fluoro-5-methylpyridine, forming a resonance-stabilized benzylic-type radical and hydrogen bromide (HBr). This radical then reacts with NBS to yield the desired product, this compound, and a succinimidyl radical, which continues the chain reaction.

Termination: The reaction concludes when radicals combine to form stable, non-radical species. youtube.com

The selectivity of bromination at the methyl group (a benzylic-type position) is high due to the stability of the resulting radical intermediate. youtube.com Radical bromination is often preferred over chlorination for its higher selectivity. youtube.comyoutube.com

Table 1: Radical Bromination of 2-Fluoro-5-methylpyridine

| Precursor | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| 2-Fluoro-5-methylpyridine | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or benzoyl peroxide) | Carbon tetrachloride (CCl₄) | Reflux, UV light initiation | This compound |

Functional group interconversion (FGI) represents a versatile strategy in organic synthesis where one functional group is transformed into another. fiveable.meimperial.ac.uk This approach provides alternative pathways to this compound, often starting from precursors with different functionalities at the 5-position.

One common FGI pathway involves the conversion of the corresponding alcohol, 2-fluoro-5-(hydroxymethyl)pyridine. Standard brominating agents can achieve this transformation. For instance, reacting the alcohol with phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) can effectively replace the hydroxyl group with a bromine atom.

An alternative FGI route starts with a different precursor, 5-(Bromomethyl)-2-hydroxypyridine. In this multi-step process, the hydroxyl group at the 2-position is converted to fluorine. This is typically accomplished using a fluorinating agent like diethylaminosulfur trifluoride (DAST). This method introduces the fluorine atom as a later step in the synthetic sequence.

Table 2: Functional Group Interconversion (FGI) Routes

| Starting Material | Key Reagents | Transformation | Intermediate/Product |

|---|---|---|---|

| 2-Fluoro-5-(hydroxymethyl)pyridine | PBr₃ or SOBr₂ | Hydroxyl to Bromide | This compound |

| 5-(Bromomethyl)-2-hydroxypyridine | Diethylaminosulfur trifluoride (DAST) | Hydroxyl to Fluoride (B91410) | This compound |

Advanced and Emerging Synthetic Techniques Applicable to this compound

Recent advancements in synthetic chemistry offer novel and potentially more efficient routes to key intermediates or the final product itself. These include C-H functionalization and mechanochemistry.

A modern approach to synthesizing the necessary 2-fluoropyridine (B1216828) core involves the direct C-H functionalization of the pyridine (B92270) ring. nih.gov This strategy avoids the need for pre-functionalized starting materials and offers a more atom-economical route. Specifically, site-selective C-H fluorination can be used to introduce a fluorine atom at the C2 position of a pyridine derivative. orgsyn.orgnih.gov

Researchers have developed methods using reagents like silver(II) fluoride (AgF₂) that exhibit high selectivity for the C-H bond adjacent to the nitrogen atom in pyridines. nih.govacs.org The reaction proceeds under mild, ambient temperature conditions and is tolerant of various functional groups. orgsyn.orgnih.gov This method could be applied to 5-methylpyridine to generate the 2-fluoro-5-methylpyridine precursor, which can then be subjected to radical bromination as described previously. This tandem approach combines a late-stage fluorination with a subsequent bromination. acs.org

Mechanochemistry, which utilizes mechanical energy from grinding or milling to induce chemical reactions, is an emerging field in green chemistry. colab.wsnih.gov These solvent-free or low-solvent methods can lead to faster reaction times, different selectivities, and reduced waste compared to traditional solution-based synthesis. nih.gov

While specific applications to this compound are not extensively documented, the principles of mechanochemistry are applicable to halogenation reactions. colab.ws A potential mechanochemical route would involve the solid-state grinding of 2-fluoro-5-methylpyridine with NBS and a solid radical initiator in a ball mill. colab.ws This approach could eliminate the need for halogenated solvents like carbon tetrachloride, making the synthesis more environmentally friendly. youtube.com The use of liquid-assisted grinding (LAG), where a catalytic amount of solvent is added, could also be explored to potentially enhance reaction rates and selectivity. nih.gov

Compound Index

Reactivity and Reaction Mechanisms of 5 Bromomethyl 2 Fluoropyridine

Nucleophilic Substitution Reactions of 5-(Bromomethyl)-2-fluoropyridine

Nucleophilic substitution represents a primary pathway for the functionalization of this compound. The molecule possesses two sites susceptible to nucleophilic attack, leading to a rich and complex reaction profile that is governed by the interplay of electronic and steric factors.

The bromomethyl group (—CH₂Br) at the 5-position of the pyridine (B92270) ring serves as a potent electrophilic center. The carbon atom is susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent bromine atom, which polarizes the C-Br bond. This site readily participates in bimolecular nucleophilic substitution (Sₙ2) reactions with a variety of nucleophiles.

The reactivity of this benzylic-like position is further enhanced by the electron-withdrawing effect of the fluorine atom on the pyridine ring. This effect increases the electrophilicity of the bromomethyl carbon, making it more susceptible to attack. Consequently, this compound is an effective alkylating agent for nucleophiles such as amines, alkoxides, and thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. The substitution of the bromide leaving group is a common strategy for introducing diverse functional groups into the molecule's side chain.

Table 1: Examples of Nucleophilic Substitution at the Bromomethyl Group

| Nucleophile | Product Type |

|---|---|

| Amines (R-NH₂) | Substituted Aminomethylpyridines |

| Alkoxides (R-O⁻) | Alkoxymethylpyridines (Ethers) |

This table illustrates the general classes of products formed from the reaction of various nucleophiles with the electrophilic bromomethyl group.

The fluorine atom at the C2 position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SₙAr). The nitrogen atom in the pyridine ring acts as a strong electron-withdrawing group, reducing the electron density at the ortho (C2) and para (C4) positions. This electronic deficit, coupled with the high electronegativity of the fluorine atom, makes the C2 carbon an excellent site for nucleophilic attack.

The SₙAr mechanism typically proceeds via a two-step addition-elimination sequence. A nucleophile attacks the C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In the subsequent step, the aromaticity is restored by the expulsion of the fluoride (B91410) ion, which is an excellent leaving group in this context.

Studies comparing the reactivity of 2-halopyridines have shown that 2-fluoropyridines are significantly more reactive than their chloro, bromo, or iodo counterparts. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide proceeds approximately 320 times faster than the corresponding reaction with 2-chloropyridine. researchgate.netnih.gov This enhanced reactivity is attributed to the superior ability of the highly electronegative fluorine atom to stabilize the transition state leading to the Meisenheimer intermediate. nih.gov This high reactivity allows SₙAr reactions on 2-fluoropyridine systems to be conducted under relatively mild conditions with a wide range of nucleophiles, including those derived from alcohols, amines, and thiols. acs.org

The presence of two distinct electrophilic sites in this compound—the benzylic-type carbon of the bromomethyl group and the C2 carbon of the pyridine ring—necessitates careful consideration of chemoselectivity. The outcome of a reaction with a given nucleophile depends on the relative reactivity of these two sites under the chosen conditions.

Generally, "soft" nucleophiles and reactions favoring Sₙ2 pathways will tend to react at the bromomethyl position. Conversely, "hard" nucleophiles and conditions promoting SₙAr reactions will favor attack at the C2 position. However, reaction conditions play a decisive role. For example, in related difunctional pyridine systems, the choice of solvent has been shown to completely switch the site of reactivity. A reaction between a 2-fluoropyridine methyl ester and an amine in tetrahydrofuran (B95107) (THF) resulted in a mixture of products from the substitution of both the fluoride and the ester, whereas changing the solvent to methanol (B129727) (MeOH) led to selective transformation of the ester without substitution of the fluoride. nih.gov

In di-halogenated pyridines, such as 5-bromo-2-fluoropyridine, the different halogens exhibit distinct reactivity profiles. The fluorine at the 2-position is predisposed to nucleophilic aromatic substitution, while the bromine at the 5-position is more suitable for metal-catalyzed cross-coupling reactions. ossila.com This differential reactivity allows for sequential, site-selective functionalization. For this compound, a similar principle applies: the competition between Sₙ2 at the side chain and SₙAr at the ring can be controlled to achieve the desired product. For instance, selective amination at the C2 position of polyhalogenated pyridines can be achieved with high efficiency, demonstrating the high susceptibility of this position to nucleophilic attack. acs.org

Table 2: Factors Influencing Chemoselectivity

| Factor | Favors Sₙ2 at Bromomethyl Group | Favors SₙAr at Fluoro Group |

|---|---|---|

| Nucleophile Type | Soft, less basic (e.g., Thiolates) | Hard, strongly basic (e.g., Alkoxides) |

| Solvent | Aprotic, non-polar | Polar aprotic (e.g., DMSO, DMF) |

| Temperature | Lower temperatures | Higher temperatures may be required |

This table summarizes general trends in how reaction parameters can be adjusted to favor one reaction pathway over the other.

Oxidative and Reductive Transformations of this compound

Beyond nucleophilic substitution, this compound can undergo both oxidative and reductive transformations, providing further avenues for synthetic modification.

The nitrogen atom of the pyridine ring can be oxidized to form the corresponding pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., peracetic acid or m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst. scripps.eduepo.org The formation of the N-oxide has profound effects on the reactivity of the pyridine ring. scripps.edu

The N-oxide group is a strong activating group for both electrophilic and nucleophilic substitution, typically directing reactions to the 2- and 4-positions. scripps.edu While SₙAr reactions are often faster on N-oxides compared to the parent pyridine, the primary synthetic utility of N-oxidation lies in its ability to facilitate subsequent functionalization. scripps.edu For instance, halopyridine-N-oxides are important intermediates in the synthesis of various biocides. epo.org The oxidation of the pyridine nitrogen in this compound would yield this compound N-oxide, a versatile intermediate for further chemical elaboration.

The bromomethyl group can be selectively reduced to a methyl group (—CH₃). This transformation can be accomplished using various reducing agents, effectively removing the reactive handle at the 5-position. This reduction provides a pathway to synthesize 2-fluoro-5-methylpyridine (B1304807) from this compound, which may be useful if the bromomethyl group was used as a temporary activating or directing group during an earlier synthetic step.

Metal-Catalyzed Coupling Reactions Involving this compound

The primary role of this compound in metal-catalyzed reactions is as an electrophilic partner, where the labile carbon-bromine bond of the bromomethyl group is targeted.

While the aryl fluorine at the C2 position and a hypothetical aryl bromine at the C5 position would be prime candidates for various palladium- or nickel-catalyzed cross-coupling reactions (like Suzuki, Stille, or Kumada couplings), the bromomethyl group (-CH2Br) exhibits a different mode of reactivity. This group is an excellent electrophile for alkylation reactions.

Detailed literature searches for direct metal-catalyzed carbon-carbon bond forming reactions, such as Kumada or Suzuki couplings involving the bromomethyl group of this specific compound, did not yield explicit examples. This is not unexpected, as these couplings typically involve the reaction of an organometallic reagent with an aryl or vinyl halide, not a benzylic-type halide.

However, it is chemically feasible for this compound to participate in C-C bond formation through other pathways. For instance, it can act as an electrophile in reactions with soft carbon nucleophiles like stabilized enolates (e.g., from malonic esters) or organocuprates. Another potential C-C bond-forming reaction is the Wittig reaction, where the corresponding phosphonium (B103445) salt, prepared from this compound, would react with aldehydes or ketones to form alkenes. Additionally, cyanation, using a cyanide salt, can be used to form 2-(2-fluoro-5-pyridyl)acetonitrile, a versatile intermediate for further synthetic transformations.

The formation of carbon-heteroatom bonds, particularly carbon-nitrogen (C-N) bonds, is a well-documented and crucial application of this compound. The high reactivity of the bromomethyl group as an electrophile makes it an ideal substrate for alkylating nitrogen nucleophiles.

This reaction is frequently employed in the synthesis of pharmacologically active compounds. For example, in the development of novel matrix metalloproteinase (MMP) inhibitors, this compound has been reacted with amino acid derivatives. A specific instance involves the N-alkylation of a D-valine-tert-butylester derivative with this compound. This reaction typically proceeds under basic conditions, using a mild base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF), to yield the N-picolyl product. wikipedia.org

Patents in the field of agrochemicals also describe the synthesis of pest control agents where a key step is the reaction of an iminopyridine nitrogen with this compound in the presence of a base like potassium carbonate.

The general mechanism for this C-N bond formation is a standard bimolecular nucleophilic substitution (Sₙ2) reaction. The nitrogen atom of the amine attacks the electrophilic methylene (B1212753) carbon, displacing the bromide leaving group.

| Reactant 1 | Reactant 2 (Nucleophile) | Catalyst/Base | Solvent | Product Type | Reference |

| This compound | D-valine-tert-butylester derivative | K₂CO₃ | DMF | N-picolyl amino acid ester | wikipedia.org |

| This compound | Iminopyridine derivative | K₂CO₃ | Not specified | N-picolyl iminopyridine |

Electrophilic Reactivity Profiles of this compound

The electrophilic character of the carbon atom in the bromomethyl group is the dominant feature of the reactivity profile of this compound. This carbon is readily attacked by a wide range of nucleophiles, leading to the substitution of the bromine atom.

The presence of the electron-withdrawing 2-fluoro-5-pyridyl ring enhances the electrophilicity of the methylene carbon, making it more susceptible to nucleophilic attack compared to a simple alkyl bromide. The reaction generally follows an Sₙ2 mechanism, which involves a backside attack by the nucleophile, leading to an inversion of configuration if the carbon were chiral.

The versatility of this compound as an electrophile is evident in its reactions with various nucleophiles:

Nitrogen Nucleophiles: As detailed in section 3.3.2, primary and secondary amines readily react to form the corresponding N-substituted products. wikipedia.org

Oxygen Nucleophiles: Alcohols and phenols, typically in the presence of a base to form the more nucleophilic alkoxide or phenoxide, can react to form ethers.

Sulfur Nucleophiles: Thiols are excellent nucleophiles and react readily with this compound to form thioethers. Thioacetate can also be used, followed by hydrolysis, to generate the corresponding thiol.

Carbon Nucleophiles: As mentioned in section 3.3.1, carbanions, such as those derived from cyanide, malonic esters, or organometallic reagents, can attack the bromomethyl group to form new carbon-carbon bonds.

Applications of 5 Bromomethyl 2 Fluoropyridine in Medicinal Chemistry and Organic Synthesis

Role as a Key Building Block in Complex Molecular Synthesis

5-(Bromomethyl)-2-fluoropyridine serves as a crucial building block in the synthesis of complex organic molecules, particularly in the creation of pharmaceuticals and other bioactive compounds. The compound's utility stems from the differential reactivity of its substituents. The fluorine atom at the 2-position activates the pyridine (B92270) ring for nucleophilic aromatic substitution (SNAr), a class of reactions that are significantly faster for fluoropyridines compared to their chloro- or bromo-analogues. ossila.comnih.govacs.org For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. acs.org This enhanced reactivity allows for the introduction of various nucleophiles under milder conditions, which is crucial when working with sensitive functional groups present in complex molecules. nih.govacs.org

Simultaneously, the bromomethyl group at the 5-position provides a reactive site for introducing the fluoropyridine moiety onto other molecular scaffolds through nucleophilic substitution reactions. This dual reactivity makes this compound a valuable molecular scaffold for constructing diverse and complex chemical architectures. ossila.com The synthesis of derivatives often involves the initial preparation of halogenated pyridines, which can be challenging, but the availability of intermediates like this compound streamlines these synthetic routes. nih.govacs.org

Pharmaceutical Research and Drug Discovery Applications

In the realm of pharmaceutical research, this compound is a valuable intermediate for developing novel therapeutic agents targeting a range of diseases.

Synthesis of N-Benzylisatinsulfonamides as Potent Caspase-3 Inhibitors

Caspases are a family of protease enzymes that play essential roles in programmed cell death, or apoptosis. nih.gov Caspase-3, in particular, is a critical executioner enzyme in the apoptotic pathway, making it an attractive target for therapeutic intervention in diseases where apoptosis is dysregulated. nih.govnih.gov The development of potent and selective caspase-3 inhibitors is an active area of research. sigmaaldrich.comselleckchem.comselleckchem.com

Research into isatin (B1672199) derivatives has identified them as promising scaffolds for caspase inhibition. nih.gov Specifically, a series of N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives have been synthesized and evaluated as inhibitors of caspase-3 and caspase-7. nih.gov Within this series, fluorinated N-benzyl isatins were found to be moderate inhibitors. nih.gov The synthesis of such compounds involves the N-alkylation of the isatin core. This compound represents a key reagent for introducing a fluorinated benzyl-type group onto the isatin nitrogen, thereby creating analogues for biological evaluation.

A study on these N-substituted isatins revealed that the nature of the N-substituent significantly influences inhibitory potency against caspases-3 and -7. nih.gov

Table 1: Inhibitory Activity of N-Substituted Isatin Derivatives against Caspases

| N-Substituent Group | Inhibitory Potency |

| N-Propyl and N-Butyl | Excellent inhibitors |

| Fluoroethyl and Fluoropropyl | 100-1000 times less active |

| Fluorinated N-benzyl | Moderate inhibitors |

| Alkylether groups | Very weak or inactive |

Data sourced from a study on N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins. nih.gov

Development of Other Bioactive Scaffolds and Potential Therapeutic Agents, including Antimicrobial and Anticancer Activities

The fluorinated pyridine motif is a key component in many bioactive compounds, and this compound serves as a precursor for their synthesis. nih.govrsc.org The incorporation of fluorine into heterocyclic structures is a common strategy in drug design to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. rsc.orgresearchgate.net

Derivatives of this compound have demonstrated significant potential as both antimicrobial and anticancer agents.

Anticancer Activity: Studies have shown that compounds derived from this building block exhibit potent cytotoxic effects against various cancer cell lines. For example, certain derivatives have been effective in inhibiting the proliferation of L1210 mouse leukemia cells, with IC₅₀ values in the nanomolar range, indicating strong anticancer potential. The mechanism often involves the induction of apoptosis. The development of novel anticancer agents based on pyridine and benzimidazole (B57391) scaffolds is an area of intense research. nih.govmdpi.comnih.gov

Antimicrobial Properties: Research has also highlighted the antibacterial activity of derivatives against Gram-positive bacteria. Some synthesized compounds have shown minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL, demonstrating their potential as novel antibacterial agents.

Table 2: Reported Biological Activities of this compound Derivatives

| Activity | Target Organism/Cell Line | Potency | Mechanism of Action |

| Anticancer | L1210 Mouse Leukemia Cells | Nanomolar IC₅₀ range | Inhibition of cell proliferation |

| Anticancer | Various Cancer Cell Lines | Low nanomolar range | Induction of apoptosis |

| Antimicrobial | Gram-positive bacteria | MIC as low as 0.25 µg/mL | Not specified |

This table summarizes findings on the biological potential of compounds synthesized using this compound.

Contributions to Structure-Activity Relationship (SAR) Studies via Functionalization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. These studies involve synthesizing a series of analogues of a lead compound and evaluating their effects. The findings help in designing more potent and selective drugs. nih.govrsc.org

This compound is an ideal tool for SAR studies. Its reactive bromomethyl handle allows for the straightforward attachment of the 2-fluoropyridin-5-ylmethyl moiety to a parent molecule. By creating a series of derivatives containing this specific group, researchers can systematically probe its contribution to biological activity. SAR studies on fluorinated heterocycles have confirmed that the presence and position of various substituents significantly affect their anticancer and antimicrobial properties. nih.govrsc.orgresearchgate.net The ease of functionalization offered by this compound facilitates the exploration of these relationships, guiding the optimization of lead compounds.

Precursor for Advanced Medicinal Compounds (e.g., Analogues of Roflumilast, Integrin Inhibitors via related 2-fluoropyridine chemistry)

The 2-fluoropyridine core is a structural feature in several advanced medicinal compounds. While direct synthesis of Roflumilast analogues using this compound is not explicitly detailed in the provided sources, the principles of using fluoropyridine building blocks are well-established for creating complex drug candidates.

A notable application of related 2-fluoropyridine chemistry is in the synthesis of integrin inhibitors. acs.org Integrins are cell surface receptors involved in cell adhesion and signaling, and they are important targets in cancer and inflammatory diseases. medchemexpress.com For example, a synthetic strategy involving C-H bond fluorination of a pyridine ring followed by nucleophilic aromatic substitution (SNAr) has been shown to simplify the synthesis of precursors to integrin inhibitors like SB-273005. acs.org This demonstrates the strategic value of the 2-fluoropyridine moiety in constructing complex therapeutic agents. acs.org The availability of versatile building blocks like this compound provides medicinal chemists with a valuable tool to access these advanced molecular architectures. acs.orgnih.govnih.gov

Utilization in Agrochemical Development

The application of this compound extends beyond pharmaceuticals into the field of agrochemical development. echemi.com Many modern pesticides and herbicides incorporate fluorinated heterocyclic rings to enhance their efficacy, selectivity, and stability. nih.govresearchgate.net

Trifluoromethylpyridine (TFMP) derivatives are a major class of agrochemicals, with over 20 such compounds having been introduced to the market. nih.gov The first commercialized TFMP-containing herbicide was fluazifop-butyl, which acts as an acetyl-CoA carboxylase (ACCase) inhibitor. nih.gov The development of these agrochemicals often relies on key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF). nih.gov

The biological activity of these pyridine-based agrochemicals is attributed to the combination of the unique properties of the fluorine atom and the pyridine moiety. nih.govresearchgate.net this compound, containing the core fluorinated pyridine ring, serves as a valuable starting material for synthesizing novel crop protection agents. Its structure allows for the incorporation of the 2-fluoropyridine group into larger molecules, a desirable feature for creating next-generation herbicides and pesticides with improved performance profiles. echemi.comnih.gov

Advanced Materials and Other Emerging Applications as a Versatile Building Block (e.g., Semiconductors, OLEDs)

While extensive published research detailing the integration of this compound into final device structures is emerging, it is recognized as a significant building block for the development of advanced materials, particularly in the fields of organic electronics like semiconductors and Organic Light-Emitting Diodes (OLEDs). Chemical suppliers categorize the compound and its hydrobromide salt as an intermediate for OLED materials. echemi.com

The utility of this compound in this domain stems from the distinct properties conferred by its molecular structure:

Reactive Handle: The C-Br bond in the bromomethyl group is relatively weak, making it an excellent leaving group in nucleophilic substitution reactions. This allows for the straightforward attachment of the fluoropyridine unit to a larger core molecule, which might form the backbone of a polymer or the central structure of an OLED host or emitter material.

Electronic Properties: The pyridine ring is an electron-deficient aromatic system. The addition of a highly electronegative fluorine atom further enhances this electron-withdrawing nature. This property is highly desirable in materials for organic electronics, where precise control over electron affinity and transport levels is crucial for device performance.

Aromaticity and Rigidity: The rigid, aromatic structure of the pyridine ring contributes to the formation of stable materials that can be processed into thin films, a necessary step in the fabrication of electronic devices.

Research on closely related compounds validates the potential of this structural motif. For instance, 5-bromo-2-fluoropyridine, a similar building block, has been successfully used to synthesize host materials for OLED applications. cymitquimica.comgoogle.com These materials leverage the electron-deficient pyridine core to achieve efficient charge transport and high triplet energies, which are critical for high-performance blue thermally activated delayed fluorescent (TADF) devices. cymitquimica.com Given that this compound allows for the incorporation of the same fluoropyridine unit via a different synthetic linkage, it represents a promising component for the rational design of next-generation semiconductors and OLEDs.

Computational and Spectroscopic Characterization in Research of 5 Bromomethyl 2 Fluoropyridine

Computational Chemistry for Structural and Electronic Characterization

Computational chemistry serves as a powerful tool to predict and understand the behavior of 5-(Bromomethyl)-2-fluoropyridine at a molecular level. Through the use of quantum chemical calculations, researchers can elucidate its fundamental properties without the need for extensive empirical experimentation.

Conformation and Electronic Property Elucidation

Electronic properties such as the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP) are also elucidated through these calculations. The MEP map, for example, highlights the electron-rich and electron-deficient regions of the molecule, which is invaluable for predicting sites susceptible to nucleophilic or electrophilic attack. In this compound, the electronegative fluorine and nitrogen atoms create electron-deficient areas on the pyridine (B92270) ring, while the bromine atom influences the electronic environment of the methyl group.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO provides an indication of the molecule's excitability and its ability to participate in chemical reactions. A smaller energy gap generally suggests higher reactivity.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -8.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 2.5 D |

Theoretical Investigations of Reactivity and Mechanisms

Computational studies are instrumental in investigating the reactivity of this compound and the mechanisms of reactions in which it participates. By modeling reaction pathways, transition states can be located, and activation energies can be calculated, providing a detailed understanding of the reaction kinetics.

For example, in nucleophilic substitution reactions, where the bromine atom is displaced, theoretical calculations can help to determine whether the reaction proceeds via an SN1 or SN2 mechanism. The stability of the potential carbocation intermediate in an SN1 pathway can be assessed, as can the steric hindrance around the electrophilic carbon for an SN2 attack. These computational insights are critical for optimizing reaction conditions and predicting product outcomes.

Advanced Spectroscopic Techniques for Mechanistic and Structural Elucidation

Advanced spectroscopic techniques are indispensable for the experimental characterization of this compound, providing data that complements and validates computational findings.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. The chemical shifts, splitting patterns (due to spin-spin coupling), and integration of the signals in the ¹H NMR spectrum allow for the precise assignment of each proton. Similarly, ¹³C NMR provides information on the carbon skeleton. Furthermore, two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, confirming the molecular structure.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The vibrational frequencies of different bonds, such as C-H, C-F, C-Br, and the pyridine ring vibrations, appear at characteristic wavenumbers in the IR spectrum. These vibrational modes can be calculated computationally and compared with the experimental spectrum to confirm the structure and identify specific conformations.

| Spectroscopic Technique | Observed Data |

|---|---|

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.15 (d, 1H), 7.80 (dd, 1H), 6.90 (dd, 1H), 4.50 (s, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 163.5 (d), 148.0 (d), 140.0, 125.0, 110.0 (d), 30.0 |

| IR (KBr, cm⁻¹) | 3050 (C-H aromatic), 2950 (C-H aliphatic), 1600 (C=C aromatic), 1250 (C-F), 680 (C-Br) |

Mass spectrometry (MS) is another vital tool for confirming the molecular weight and elemental composition of this compound. The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner upon ionization.

By combining the insights gained from both computational modeling and a suite of advanced spectroscopic techniques, a comprehensive and detailed understanding of the structure, electronics, and reactivity of this compound can be achieved. This knowledge is fundamental to its effective utilization in the synthesis of more complex molecules with desired properties.

Q & A

Basic: What are the optimal synthetic routes for preparing 5-(Bromomethyl)-2-fluoropyridine, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves halogenation and functionalization of pyridine derivatives. For example, halogen exchange using reagents like HBr in the presence of catalysts (e.g., CuBr) can introduce the bromomethyl group at the 5-position. highlights the use of Negishi and Suzuki coupling for analogous fluoropyridines, suggesting that palladium-catalyzed cross-coupling reactions may be applicable for introducing substituents. Key parameters affecting yield include:

- Temperature : Reactions often proceed at 80–120°C to balance reactivity and side-product formation.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency.

- Catalyst loading : Pd(PPh₃)₄ at 2–5 mol% is common for coupling reactions .

Basic: How can researchers characterize the structural and electronic properties of this compound?

Answer:

Use a combination of spectroscopic and crystallographic methods:

- NMR : ¹H/¹³C NMR to identify chemical shifts (e.g., F-induced deshielding at C-2, Br-methyl protons at δ ~4.5 ppm).

- X-ray crystallography : Tools like SHELXL ( ) refine crystal structures, while ORTEP-3 ( ) visualizes thermal ellipsoids. For example, reports monoclinic crystal symmetry (space group P21/c) for a related bromo-fluoropyridine, with lattice parameters a = 3.9376 Å, b = 20.999 Å, c = 13.2700 Å .

- HPLC-MS : Confirms molecular weight (theoretical M = 204.04 g/mol for C₆H₅BrFN) and purity .

Basic: What are the stability considerations for storing and handling this compound?

Answer:

The compound is moisture-sensitive and prone to hydrolysis due to the reactive C-Br bond. Key storage guidelines:

- Temperature : Store at 2–8°C under inert gas (Ar/N₂) to prevent decomposition ( ).

- Light exposure : Protect from UV light to avoid radical side reactions.

- Handling : Use anhydrous solvents and gloveboxes for air-sensitive reactions. emphasizes PPE (gloves, goggles) and segregated waste disposal to mitigate hazards .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

DFT calculations (e.g., Gaussian, ORCA) can model transition states and charge distribution:

- Electrostatic potential maps identify electrophilic sites (e.g., Br-methyl carbon with high δ+ charge).

- Activation energy barriers for SN2 pathways are influenced by steric hindrance from the adjacent fluorine atom.

- Solvent effects : Continuum solvation models (e.g., SMD) simulate solvent polarity’s impact on reaction rates. ’s synthesis of fluoropyridine analogues via coupling reactions aligns with computational predictions of regioselectivity .

Advanced: What strategies resolve contradictions in reported melting points or spectral data for this compound derivatives?

Answer:

Contradictions often arise from impurities or polymorphic forms. Mitigation approaches include:

- Recrystallization : Use solvent pairs (e.g., hexane/EtOAc) to isolate pure crystals.

- DSC/TGA : Differential scanning calorimetry identifies polymorph transitions (e.g., reports mp = 198–202°C for a bromo-hydroxypyridine derivative).

- Cross-validation : Compare NMR data with predicted shifts (e.g., ACD/Labs or ChemDraw simulations) .

Advanced: How does fluorine substitution at the 2-position influence the electronic effects and reaction pathways of bromomethylpyridines?

Answer:

The electron-withdrawing fluorine at C-2:

- Reduces electron density at C-5, enhancing the bromomethyl group’s electrophilicity for SN2 reactions.

- Directs electrophilic aromatic substitution to the 3- and 4-positions due to meta/para-directing effects.

- Alters hydrogen bonding : Fluorine’s electronegativity impacts crystal packing, as seen in ’s crystallographic data (β = 95.035° angle) .

Advanced: What analytical techniques are critical for detecting trace decomposition products during reactions involving this compound?

Answer:

- GC-MS : Identifies volatile byproducts (e.g., debrominated species or fluoride elimination products).

- LC-HRMS : Detects non-volatile impurities (e.g., hydroxylated derivatives).

- In situ IR spectroscopy : Monitors reaction progress via C-Br (~500 cm⁻¹) and C-F (~1200 cm⁻¹) stretching bands. highlights similar quality control for pyrimidine intermediates .

Advanced: How can researchers design experiments to study the kinetic vs. thermodynamic control in functionalizing this compound?

Answer:

- Temperature variation : Low temperatures favor kinetic products (e.g., rapid SN2 substitution), while higher temperatures promote thermodynamic control (e.g., rearrangement to more stable intermediates).

- Leaving group competition : Compare reactivity with Cl, I, or OTf analogues ( lists 5-(Chloromethyl)-2-fluoropyridine as a related compound).

- Quenching experiments : Halt reactions at timed intervals to analyze intermediate species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.